molecular formula C26H25N3O2S3 B11656962 4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide

Cat. No.: B11656962
M. Wt: 507.7 g/mol
InChI Key: PLEGPMBFBOSUMI-UHFFFAOYSA-N
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Description

4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a dithiolo ring, and a benzenesulfonamide group.

Preparation Methods

The synthesis of 4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide involves multiple steps, including the formation of the quinoline core, the introduction of the dithiolo ring, and the attachment of the benzenesulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and benzenesulfonamide compounds. Compared to these compounds, 4-{[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to variations in their properties and applications.

Properties

Molecular Formula

C26H25N3O2S3

Molecular Weight

507.7 g/mol

IUPAC Name

4-[(5-benzyl-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C26H25N3O2S3/c1-17-9-14-22-21(15-17)23-24(26(2,3)29(22)16-18-7-5-4-6-8-18)32-33-25(23)28-19-10-12-20(13-11-19)34(27,30)31/h4-15H,16H2,1-3H3,(H2,27,30,31)

InChI Key

PLEGPMBFBOSUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)N)SS3)(C)C)CC5=CC=CC=C5

Origin of Product

United States

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